molecular formula C22H30N4O4 B10895389 1,1'-Hexamethylenebis(3-(2-methoxyphenyl)urea)

1,1'-Hexamethylenebis(3-(2-methoxyphenyl)urea)

Cat. No.: B10895389
M. Wt: 414.5 g/mol
InChI Key: LVNVYSFLDNYECB-UHFFFAOYSA-N
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Description

1,1’-Hexamethylenebis(3-(2-methoxyphenyl)urea) is a chemical compound with the molecular formula C22H30N4O4 and a molecular weight of 414.509 g/mol . This compound is known for its unique structure, which includes two urea groups connected by a hexamethylene chain and substituted with 2-methoxyphenyl groups. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Hexamethylenebis(3-(2-methoxyphenyl)urea) typically involves the reaction of hexamethylenediamine with 2-methoxyphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Hexamethylenediamine+2×2-methoxyphenyl isocyanate1,1’-Hexamethylenebis(3-(2-methoxyphenyl)urea)\text{Hexamethylenediamine} + 2 \times \text{2-methoxyphenyl isocyanate} \rightarrow \text{1,1'-Hexamethylenebis(3-(2-methoxyphenyl)urea)} Hexamethylenediamine+2×2-methoxyphenyl isocyanate→1,1’-Hexamethylenebis(3-(2-methoxyphenyl)urea)

The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The temperature and solvent used can vary depending on the specific protocol, but common solvents include dichloromethane and tetrahydrofuran.

Industrial Production Methods

Industrial production of 1,1’-Hexamethylenebis(3-(2-methoxyphenyl)urea) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

1,1’-Hexamethylenebis(3-(2-methoxyphenyl)urea) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents such as halogens and alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding carbonyl compounds, while reduction can yield amines or alcohols.

Scientific Research Applications

1,1’-Hexamethylenebis(3-(2-methoxyphenyl)urea) has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1’-Hexamethylenebis(3-(2-methoxyphenyl)urea) involves its interaction with specific molecular targets. The urea groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The methoxyphenyl groups can participate in hydrophobic interactions, further modulating the compound’s activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,1’-Hexamethylenebis(3-(2,5-dimethoxyphenyl)urea): This compound has similar structural features but with additional methoxy groups, leading to different chemical properties.

    1,1’-Hexamethylenebis(3-(2-chlorophenyl)urea):

Uniqueness

1,1’-Hexamethylenebis(3-(2-methoxyphenyl)urea) is unique due to its specific substitution pattern and the presence of methoxy groups, which influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H30N4O4

Molecular Weight

414.5 g/mol

IUPAC Name

1-(2-methoxyphenyl)-3-[6-[(2-methoxyphenyl)carbamoylamino]hexyl]urea

InChI

InChI=1S/C22H30N4O4/c1-29-19-13-7-5-11-17(19)25-21(27)23-15-9-3-4-10-16-24-22(28)26-18-12-6-8-14-20(18)30-2/h5-8,11-14H,3-4,9-10,15-16H2,1-2H3,(H2,23,25,27)(H2,24,26,28)

InChI Key

LVNVYSFLDNYECB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCCCCCCNC(=O)NC2=CC=CC=C2OC

Origin of Product

United States

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